![molecular formula C16H12ClN3O B2950162 N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide CAS No. 571910-71-9](/img/structure/B2950162.png)
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
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Overview
Description
“N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized by adopting green chemistry principles . The quinoxaline moiety has various multifunctional properties and is present in several drugs currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Several decades ago, quinoxaline derivatives were first synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Molecular Structure Analysis
Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .Chemical Reactions Analysis
The 2,3-diphenylquinoxaline derivative was treated with an electrophilic compound to produce 2,3-diphenyl quinoxaline-6-sulfonylchloride that further refluxed with primary amines in a basic medium, resulting in the formation of the desired final product, substituted quinoxaline sulfonamides .Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . More specific physical and chemical properties of “this compound” are not provided in the retrieved papers.Mechanism of Action
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. Some quinoxaline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Advantages and Limitations for Lab Experiments
The advantages of using N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide in lab experiments include its potent anticancer, antiviral, and antibacterial activities. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For the research on N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide include the development of more potent and selective analogs. The potential use of this compound as an anti-inflammatory agent also warrants further investigation. Additionally, the safety and efficacy of this compound in vivo need to be studied further to determine its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide involves the reaction of 2-chlorobenzylamine with 6-chloroquinoxaline-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained by purification using column chromatography.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARZZRGVMTWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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